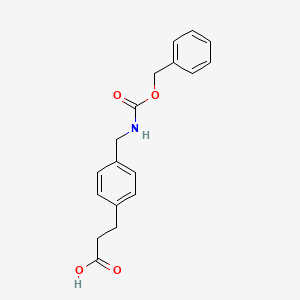
3-(4-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid is an organic compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol . It is a carboxylic acid derivative that features a benzyloxycarbonyl-protected amine group attached to a phenylpropanoic acid backbone . This compound is primarily used in research settings and is known for its role in various synthetic and analytical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of the phenylpropanoic acid backbone: This can be achieved through various methods, including Friedel-Crafts acylation or Heck coupling reactions.
Coupling of the protected amine to the phenylpropanoic acid: This step involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired amide bond.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be used to remove the benzyloxycarbonyl group.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Free amine.
Applications De Recherche Scientifique
3-(4-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be cleaved to release the free amine, which can then participate in various biochemical reactions . The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-(4-((((Benzyloxy)carbonyl)amino)methyl)phenyl)propanoic acid is unique due to its benzyloxycarbonyl-protected amine group, which provides stability and allows for selective deprotection under specific conditions . This feature makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research .
Propriétés
Numéro CAS |
1131595-04-4 |
|---|---|
Formule moléculaire |
C18H19NO4 |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
3-[4-(phenylmethoxycarbonylaminomethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C18H19NO4/c20-17(21)11-10-14-6-8-15(9-7-14)12-19-18(22)23-13-16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,22)(H,20,21) |
Clé InChI |
XXSSUYZAYWXFJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


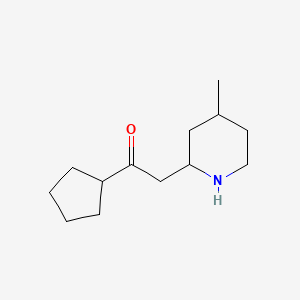

![3-Bromobenzo[d]isoxazol-4-ol](/img/structure/B13088055.png)
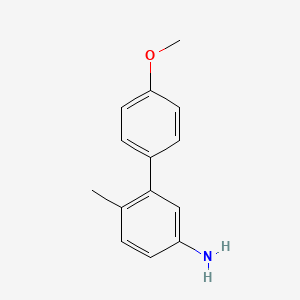
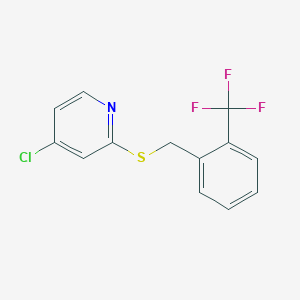
![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13088071.png)
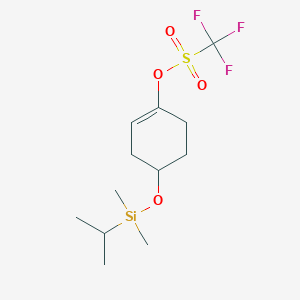
![4-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088077.png)
![1-{[1-(4-Methylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13088088.png)
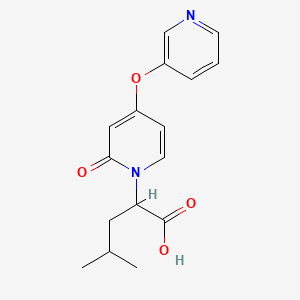
![1'-Benzyl-7-bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13088105.png)
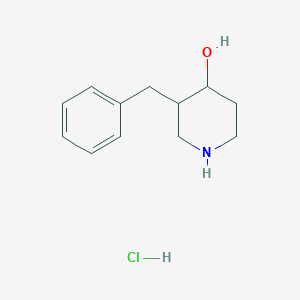
![2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13088129.png)

